molecular formula C18H24N2O2 B2589439 N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide CAS No. 2411195-40-7

N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide

Cat. No. B2589439
CAS RN: 2411195-40-7
M. Wt: 300.402
InChI Key: UTBOVMAWJSYYDP-UHFFFAOYSA-N
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Description

N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is a piperidinyl-phenyl-propenamide derivative. DMPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

Mechanism of Action

DMPP inhibits the enzyme FAAH by binding to the active site of the enzyme, which prevents the degradation of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, which can bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
DMPP has been shown to produce various biochemical and physiological effects such as analgesia, anti-inflammatory effects, and neuroprotection. DMPP has also been shown to have potential applications in the treatment of various diseases such as neuropathic pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPP in lab experiments is its potent inhibition of FAAH, which leads to an increase in the levels of endocannabinoids. However, one of the limitations of using DMPP is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are many potential future directions for the research on DMPP. One possible direction is the development of more potent and selective inhibitors of FAAH. Another direction is the investigation of the potential therapeutic applications of DMPP in various diseases such as cancer and inflammation. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of DMPP is an important area of future research.
Conclusion:
In conclusion, DMPP is a promising compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. DMPP inhibits the enzyme FAAH, which leads to an increase in the levels of endocannabinoids and produces various biochemical and physiological effects. Further research on DMPP is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of DMPP involves the reaction of 2,6-dimethylbenzylamine with 3-acetyl-1-methylpiperidin-4-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of DMPP, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The inhibition of FAAH by DMPP leads to an increase in the levels of endocannabinoids such as anandamide, which has been shown to have neuroprotective and analgesic effects.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-17(21)20(15-9-10-18(22)19(4)11-15)12-16-13(2)7-6-8-14(16)3/h5-8,15H,1,9-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBOVMAWJSYYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN(C2CCC(=O)N(C2)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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